![molecular formula C10H14BrN B12433894 2-bromo-N-butylaniline](/img/structure/B12433894.png)
2-bromo-N-butylaniline
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Overview
Description
2-Bromo-N-butylaniline is an organic compound with the molecular formula C10H14BrN It is a derivative of aniline, where a bromine atom is substituted at the second position of the benzene ring, and a butyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-butylaniline can be achieved through several methods. One common approach involves the bromination of N-butylaniline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, often at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-butylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted anilines, while oxidation and reduction can produce nitroanilines or aminobenzenes, respectively.
Scientific Research Applications
2-Bromo-N-butylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-bromo-N-butylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the butyl group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Similar structure but lacks the butyl group.
N-Butylaniline: Similar structure but lacks the bromine atom.
2-Bromo-4-tert-butylaniline: Similar structure with a tert-butyl group instead of a butyl group.
Uniqueness
2-Bromo-N-butylaniline is unique due to the presence of both the bromine atom and the butyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound in various applications. The bromine atom enhances its reactivity in substitution and coupling reactions, while the butyl group influences its solubility and biological activity .
Biological Activity
2-Bromo-N-butylaniline is a brominated aniline derivative with significant potential in various biological applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C10H14BrN
- Molecular Weight : 229.13 g/mol
- Structural Characteristics : The compound features a bromine atom at the 2-position of the aniline ring, which influences its reactivity and biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : This compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
- Receptor Binding : It may interact with cell surface receptors, modulating cellular signaling pathways that influence various physiological responses.
- DNA Intercalation : The compound has the potential to intercalate into DNA, which can alter gene expression and affect cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A systematic study evaluated its effectiveness against various bacterial strains, showing significant inhibition rates.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Pseudomonas aeruginosa | 12 |
These results suggest that the compound could be developed as an antimicrobial agent in pharmaceutical applications.
Anticancer Properties
Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, particularly in breast and colon cancer models.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.
Comparative Studies
Comparative studies have been conducted to evaluate the biological activity of this compound against other related compounds. The following table summarizes key findings:
Compound | Antimicrobial Activity (mm) | IC50 (µM) for Cancer Cells |
---|---|---|
This compound | Significant (15-18 mm) | 25 |
4-Bromo-2-tert-butylaniline | Moderate (10-12 mm) | 30 |
Non-brominated anilines | Low (5-8 mm) | >50 |
These comparisons highlight the enhanced biological activity associated with brominated derivatives.
Properties
Molecular Formula |
C10H14BrN |
---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-bromo-N-butylaniline |
InChI |
InChI=1S/C10H14BrN/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
STECRESJQITXES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC=C1Br |
Origin of Product |
United States |
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